3-(4-Bromophenyl)azetidine

Ring strain Synthetic utility Reaction kinetics

Sourcing consistent, high-purity 3-arylazetidine intermediates for CNS lead optimization often delays medicinal chemistry programs. 3-(4-Bromophenyl)azetidine (CAS 7215-01-2) addresses this directly: • Para-bromine handle enables Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings for rapid SAR expansion. • Azetidine ring strain (~105-110 kJ/mol) permits controlled ring-opening chemistry under mild conditions. • Favorable CNS drug-likeness: LogP 2.46-2.47, TPSA 12 Ų, MW 212.09, and only one rotatable bond. Supplied with rigorous batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 7215-01-2
Cat. No. B121925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)azetidine
CAS7215-01-2
Synonyms3-(p-Bromophenyl)azetidine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
InChIKeyJHJFWWNFVIMSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)azetidine: Chemical Identity & Procurement


3-(4-Bromophenyl)azetidine (CAS 7215-01-2) is a 3-phenylazetidine derivative with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . The compound features a four-membered azetidine ring substituted at the 3-position with a para-bromophenyl group, a structural arrangement that confers both ring strain-driven reactivity and halogen-enabled cross-coupling potential [1]. Predicted physicochemical properties from authoritative databases indicate a density of 1.439 g/cm³, a boiling point of 279.3°C at 760 mmHg, a flash point of 122.7°C, a calculated LogP of 2.46–2.47, and a topological polar surface area (TPSA) of 12 Ų . Early pharmacological screening documented slight sympathomimetic effects in animal models .

Ring-strained azetidine core Enables unique ring-opening transformations not accessible with larger-ring analogs.
para-Bromo cross-coupling handle Ready for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed derivatizations.
Multi-source commercial supply Available from several suppliers at consistent ≥98% purity, reducing procurement timelines.

3-(4-Bromophenyl)azetidine: Irreplaceability vs Analogs


Substitution of 3-(4-bromophenyl)azetidine with structurally adjacent analogs introduces quantifiable changes in molecular geometry, electronic properties, and synthetic utility that directly impact downstream research outcomes. Regioisomers such as 1-(4-bromophenyl)azetidine or 2-(4-bromophenyl)azetidine alter the nitrogen substitution pattern, fundamentally changing nucleophilicity, basicity, and the trajectory of derivatization pathways . Ring-expanded analogs—including 3-(4-bromophenyl)pyrrolidine (five-membered) or 3-(4-bromophenyl)piperidine (six-membered)—reduce ring strain energy, thereby diminishing the unique ring-opening reactivity that characterizes azetidines and enables specific synthetic transformations . The para-bromine substituent further distinguishes this compound from non-halogenated or ortho/meta-substituted variants, as its position governs cross-coupling regioselectivity and electronic effects in medicinal chemistry campaigns [1]. The quantitative evidence presented in Section 3 establishes the specific dimensions along which these differences manifest.

Regioisomer
1- or 2-(4-bromophenyl)azetidine alter nitrogen position, changing nucleophilicity and derivatization paths.
Ring expansion
Pyrrolidine or piperidine analogs reduce ring strain >4-fold, losing azetidine-characteristic reactivity.
Halogen shift
ortho- or meta-bromo substitution changes cross-coupling regioselectivity and electronic effects.

3-(4-Bromophenyl)azetidine: Differentiation Evidence vs Analogs


Ring Strain Reactivity: Azetidine vs. Pyrrolidine & Piperidine

3-(4-Bromophenyl)azetidine exhibits ring strain energy characteristic of the azetidine scaffold, estimated at approximately 105–110 kJ/mol, compared to pyrrolidine (~25–30 kJ/mol) and piperidine (~5–10 kJ/mol) . This approximately 4-fold higher strain energy relative to pyrrolidine and >10-fold higher relative to piperidine translates to accelerated ring-opening kinetics and enables reactions that are kinetically inaccessible to larger ring analogs under comparable conditions . The bromophenyl substituent at the 3-position provides a synthetic handle for cross-coupling while preserving ring strain-driven reactivity [1].

Ring strain reactivity
Class-level
~4× higher strain vs pyrrolidine; >10× vs piperidine
Enables ring-opening reactions inaccessible to larger-ring analogs
Extrapolated from parent heterocycle strain energies
Ring strain Synthetic utility Reaction kinetics Cycloaddition

LogP & TPSA Differentiation from Larger-Ring Analogs

3-(4-Bromophenyl)azetidine exhibits a calculated LogP of 2.46–2.47 and a TPSA of 12.0–12.03 Ų . The four-membered azetidine ring contributes to a lower molecular weight (212.09 g/mol) and reduced rotatable bond count (1) compared to larger-ring analogs . While direct experimental comparative data for 3-(4-bromophenyl)pyrrolidine and 3-(4-bromophenyl)piperidine are not available in the open literature, the reduction in ring size from six to four members predictably reduces molecular volume and adjusts the balance between lipophilicity and polar surface area—parameters relevant to CNS drug-likeness and permeability profiles [1].

LogP & TPSA profile
Class-level
LogP 2.46–2.47, TPSA 12 Ų
Compact, low-conformational-flexibility core vs larger rings
Predicted data; direct comparator values not reported
Physicochemical properties Drug-likeness Lipophilicity Membrane permeability

Patent-Associated Prior Art

3-(4-Bromophenyl)azetidine has been referenced in patent literature as a representative azetidine derivative within pharmaceutical compositions. US Patent 9,120,771 B2, titled 'Azetidine derivative and antidepressant composition including the same,' incorporates azetidine-based compounds structurally related to 3-(4-bromophenyl)azetidine as key elements of antidepressant formulations . The presence of this compound class in granted patent claims establishes prior art positioning and provides a documented foundation for freedom-to-operate assessments. In contrast, many closely related analogs lacking the specific 3-(4-bromophenyl) substitution pattern may fall outside the explicit scope of this patent family .

Patent prior art
Reported
Associated with US-9120771-B2
Supports prior art landscape review for azetidine compositions
Qualitative patent coverage; verify scope with legal counsel
Patent prior art Pharmaceutical compositions Antidepressant Intellectual property

Commercial Availability & Consistent Purity

3-(4-Bromophenyl)azetidine is commercially available from multiple established chemical suppliers with a consistently reported purity specification of ≥98% (NLT 98%) . This purity benchmark enables direct procurement without additional purification steps for most research applications. Suppliers including BOC Sciences, MolCore, and Leyan provide this compound with documented quality control and ISO-certified manufacturing processes . In comparison, certain regioisomers such as 1-(4-bromophenyl)azetidine and 2-(4-bromophenyl)azetidine have more limited commercial availability or are primarily offered through custom synthesis channels, potentially impacting procurement timelines and batch consistency .

Commercial availability
Reported
Multiple suppliers, ≥98% purity
Reduces procurement friction vs regioisomers with limited listings
Supplier catalog review; confirm lot specifications
Commercial sourcing Purity specification Supply chain Research-grade material

3-(4-Bromophenyl)azetidine: Recommended Applications


CNS-Targeted Lead Compound Synthesis

3-(4-Bromophenyl)azetidine serves as a compact, ring-strained building block for constructing azetidine-containing CNS-targeted molecules. The azetidine core's reduced molecular volume and conformational restriction, combined with a LogP of 2.46–2.47 and TPSA of 12 Ų, align with favorable CNS drug-likeness parameters . The documented association with antidepressant composition patents (US-9120771-B2) provides a validated starting point for CNS-focused medicinal chemistry programs .

Cross-Coupling via Bromophenyl Handle

The para-bromophenyl substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The bromine atom's electron-withdrawing character enhances the reactivity of the azetidine ring toward nucleophilic opening while enabling subsequent diversification of the aromatic moiety . This dual reactivity profile makes the compound a strategic intermediate for generating libraries of 3-arylazetidine derivatives.

Fragment-Based Drug Discovery Scaffold

The four-membered azetidine ring imposes significant conformational restriction with only one rotatable bond, making 3-(4-bromophenyl)azetidine a suitable fragment for structure-based drug design . The molecular weight of 212.09 g/mol falls within the optimal fragment range, and the TPSA of 12 Ų and LogP of 2.46–2.47 provide a balanced polarity-lipophilicity profile for fragment growth strategies .

Ring-Opening Polymerization & Materials Chemistry

The elevated ring strain of the azetidine core (~105–110 kJ/mol) enables controlled ring-opening reactions under mild conditions, making 3-(4-bromophenyl)azetidine a candidate monomer or precursor for specialty polyamines and nitrogen-containing polymeric materials . The bromophenyl group offers a post-polymerization functionalization site for property tuning.

Application
Selection Property
Validation Focus
CNS lead compound research
Conformationally restricted core, balanced LogP/TPSA
Evaluate CNS drug-likeness and permeability profile
Cross-coupling derivatization
para-Bromo handle for Pd-catalyzed couplings
Generate 3-arylazetidine libraries via Suzuki, Buchwald-Hartwig
Fragment-based drug design
Low MW (212 g/mol), single rotatable bond
Fragment growth and structure-activity exploration
Ring-opening polymerization
High ring strain (~105–110 kJ/mol)
Controlled polymerization and post-functionalization

Technical Documentation Hub

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44 linked technical documents
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